N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with 4,6-dimethyl-2-aminopyrimidine, followed by the reaction with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Uniqueness
N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C20H18ClN5O |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[(E)-N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C20H18ClN5O/c1-13-11-14(2)23-19(22-13)26-20(24-17-10-6-9-16(21)12-17)25-18(27)15-7-4-3-5-8-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
ZSDHDNBTEDLDMS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)Cl)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.